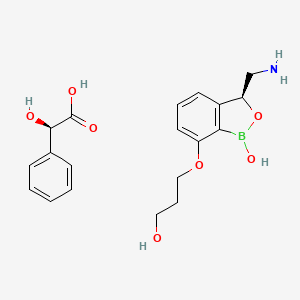
Epetraborole R-mandelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epetraborole R-Mandelate is a potent and selective leucyl-tRNA synthetase inhibitor.
Applications De Recherche Scientifique
Inhibitor for Mycobacterium abscessus
Epetraborole has been identified as a potent inhibitor against Mycobacterium abscessus, a challenging respiratory pathogen. Studies have highlighted its significant in vitro and in vivo efficacy, surpassing existing therapies like tigecycline. This opens new avenues for treating M. abscessus infections, especially in patients with high drug resistance and poor long-term outcomes (Kim et al., 2021).
Enhanced Efficacy with Norvaline
Research indicates that combining epetraborole with norvaline significantly increases its efficacy against Mycobacterium abscessus. This combination therapy demonstrated improved outcomes in in vivo models, suggesting a promising strategy for tackling M. abscessus infections (Sullivan et al., 2021).
Activity Against Nontuberculous Mycobacteria
Epetraborole shows potent activity against various nontuberculous mycobacteria (NTM), including Mycobacterium avium complex. It has been effective in combination with other agents, without significant antagonism, suggesting its potential as part of combination therapies for NTM infections (Destefano et al., 2022).
Drug-Drug Interaction Assessment
Assessments of epetraborole's interaction with major cytochrome P450 enzymes indicate a low risk of drug-drug interactions. This finding is crucial for its potential use in combination therapies, especially for complex treatment regimens in infectious diseases (Shafiee et al., 2022).
Efficacy in Chronic Mouse Lung Infection Model
Epetraborole demonstrates significant efficacy against Mycobacterium avium complex in a chronic mouse lung infection model, both as monotherapy and in combination with standard care. This highlights its potential in treating pulmonary infections caused by MAC (De et al., 2022).
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic/pharmacodynamic (PK/PD) analyses of epetraborole, especially in models of Mycobacterium avium complex lung disease, indicate its high bactericidal potential and effective intracellular penetration. This research is pivotal in understanding epetraborole's therapeutic potential and optimizing dosing regimens (Athale et al., 2022).
Clinical Tolerability and Pharmacokinetics
A Phase 1b study of epetraborole showed its tolerability and predictable pharmacokinetics at therapeutic dosages for Mycobacterium avium complex lung disease. Such studies are crucial in advancing epetraborole to clinical use (Eckburg et al., 2022).
In Vitro Activity Against MAC Isolates
In vitro studies have shown epetraborole's potent activity against Mycobacterium avium complex isolates, demonstrating its potential as a robust anti-MAC agent (Destefano et al., 2022).
PK-PD Target Attainment Analyses
PK-PD target attainment analyses support epetraborole's oral dosing regimen for treating Mycobacterium avium complex lung disease, providing a foundation for its clinical application (Bhavnani et al., 2022).
Population Pharmacokinetic Model Development
The development of a population pharmacokinetic model for epetraborole, using data from Phase 1 and 2 studies, is a critical step in determining its dosage for patients with Mycobacterium avium complex lung disease (Ganesan et al., 2022).
Propriétés
Numéro CAS |
1234563-15-5 |
|---|---|
Nom du produit |
Epetraborole R-mandelate |
Formule moléculaire |
C19H24BNO7 |
Poids moléculaire |
389.21 |
Nom IUPAC |
3-[[(3S)-3-(Aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol (R)-mandelate |
InChI |
InChI=1S/C11H16BNO4.C8H8O3/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;9-7(8(10)11)6-4-2-1-3-5-6/h1,3-4,10,14-15H,2,5-7,13H2;1-5,7,9H,(H,10,11)/t10-;7-/m11/s1 |
Clé InChI |
GKQOYBLEEYTDIB-DEZAYANASA-N |
SMILES |
OB1O[C@H](CN)C2=CC=CC(OCCCO)=C21.O[C@H](C3=CC=CC=C3)C(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Epetraborole R-Mandelate; Epetraborole R Mandelate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



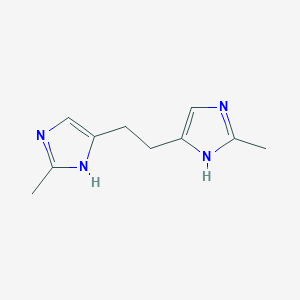
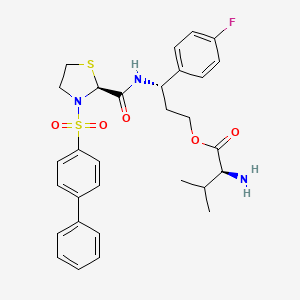

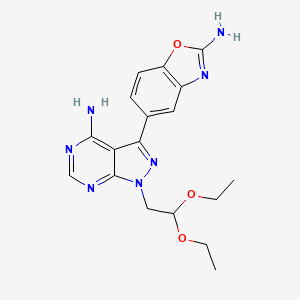
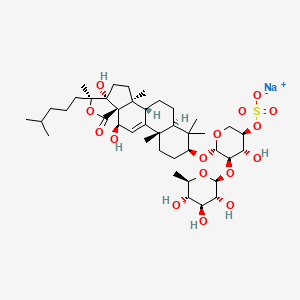
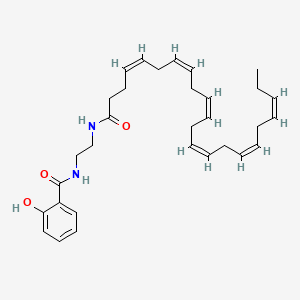
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)
![N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine](/img/structure/B607271.png)
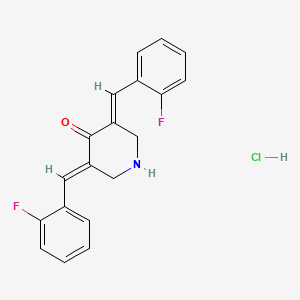
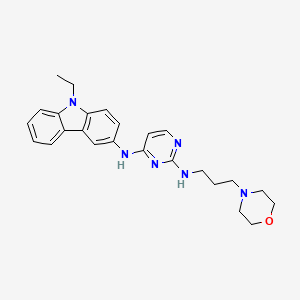
![Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate](/img/structure/B607279.png)